2,3-Dimethyl-p-benzoquinone
Overview
Description
2,3-Dimethyl-p-benzoquinone, also known as 2,3-dimethylcyclohexa-2,5-diene-1,4-dione, is a chemical compound with the molecular formula C8H8O2 . It is a common chemical structure of coenzyme Q (CoQ) that conjugates different lengths of an isoprenoid side chain at the 6-position of the p-benzoquinone ring .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-p-benzoquinone has been achieved through various methods. One approach involves the oxidation of 5-aminohomoveratrol to yield 2,3-dimethoxy-5-methylbenzoquinone . Another method involves the reduction of 3,4,5-trimethoxysalicylic acid to 6-methyl-2,3,4-trimethoxyphenol, which is then oxidized to 2,3-dimethoxy-5-methylbenzoquinone .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-p-benzoquinone consists of a six-membered carbon ring with two carbonyl groups and two methyl groups attached . The InChI key for this compound is AIACLXROWHONEE-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions of 2,3-Dimethyl-p-benzoquinone are diverse. For instance, it has been found to disrupt carbohydrate metabolism of HeLa cells by forming adducts with intracellular free sulfhydryl-groups . It also undergoes phototransformation, yielding hydroxyderivatives .
Physical And Chemical Properties Analysis
2,3-Dimethyl-p-benzoquinone has a molecular weight of 136.15 g/mol. It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
1. Disruption of Carbohydrate Metabolism in HeLa Cells
- Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone, a common chemical structure of coenzyme Q (CoQ), has been found to disrupt the carbohydrate metabolism of HeLa cells by forming adducts with intracellular free sulfhydryl-groups .
- Methods of Application: The study involved the use of 100µM CoQ0, a CoQ analogue without an isoprenoid side chain, which showed marked toxicity against HeLa cells . The CoQ0-induced cell death was accompanied by a decrease in endogenous non-protein and protein-associated sulfhydryl (SH)-groups .
- Results or Outcomes: The study found that CoQ0 rapidly forms S-conjugate adducts with these endogenous non-protein and protein-associated SH-groups of HeLa cells, which disrupts carbohydrate metabolism followed by intracellular ATP depletion and necrotic cell death .
2. Antioxidant for Lipid Peroxidation
- Summary of Application: 2,3-Dimethylhydroquinone can be used as an antioxidant for lipid peroxidation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Synthesis of Benzofuran-5-ols
- Summary of Application: 2,3-Dimethylhydroquinone is used in the synthesis of benzofuran-5-ols, which can further be utilized as antifungal agents in biological applications .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Natural Quinone Dyes
- Summary of Application: 2,3-Dimethyl-p-benzoquinone is part of the quinone class of cyclic organic compounds, which are being explored as potential substitutes for synthetic dyes in the textile industry . These natural quinone dyes are safer for the environment and have better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Oxidant in Organic Synthesis
- Summary of Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a quinone similar to 2,3-Dimethyl-p-benzoquinone, is widely used as an oxidant in organic synthesis . It mediates hydride transfer reactions and shows three accessible oxidation states .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Tau Protein Fibrillization Inducer
- Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone has been used as a tau protein fibrillization inducer to determine the regions of tau involved in the formation of paired helical filaments (PHFs) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Quinone Derivatisation Agents
- Summary of Application: Compounds with para-benzoquinones attached to one more benzene ring at position 2,3-C (carbon), are called naphthoquinones. Reagents such as methanol have been investigated as a quinone derivatisation agents to quantify p-benzoquinone, methyl-p-benzoquinone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
8. Oxidative Deprotection of p-Methoxybenzyl Ethers
- Summary of Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a quinone similar to 2,3-Dimethyl-p-benzoquinone, is widely used as an oxidant in organic synthesis . A combination of DDQ and protic acid is known to oxidize several aromatic donors to the corresponding cation radicals . The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
9. Cytochrome Oxidation Assay Component
- Summary of Application: 2,3-Dimethoxy-5-methyl-p-benzoquinone has been used as a component in buffer B for cytochrome oxidation assay with subsaturating light .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Future Directions
properties
IUPAC Name |
2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACLXROWHONEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200579 | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethyl-p-benzoquinone | |
CAS RN |
526-86-3 | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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